![molecular formula C14H26S2 B103652 1,4-Dithiaspiro[4.11]hexadecane CAS No. 16775-67-0](/img/structure/B103652.png)
1,4-Dithiaspiro[4.11]hexadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dithiaspiro[4.11]hexadecane, also known as DTSH, is a sulfur-containing organic compound. It has gained attention in scientific research due to its unique structure and potential biological activity. DTSH has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Mécanisme D'action
1,4-Dithiaspiro[4.11]hexadecane is believed to exert its biological activity through multiple mechanisms. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and inflammation, including cyclooxygenase-2 and matrix metalloproteinases. 1,4-Dithiaspiro[4.11]hexadecane has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1,4-Dithiaspiro[4.11]hexadecane has been shown to scavenge reactive oxygen species, which can cause oxidative damage to cells and contribute to disease.
Effets Biochimiques Et Physiologiques
1,4-Dithiaspiro[4.11]hexadecane has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1,4-Dithiaspiro[4.11]hexadecane can inhibit the proliferation and migration of cancer cells, as well as induce apoptosis. 1,4-Dithiaspiro[4.11]hexadecane has also been shown to inhibit the production of inflammatory cytokines and reactive oxygen species. In vivo studies have shown that 1,4-Dithiaspiro[4.11]hexadecane can inhibit tumor growth and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1,4-Dithiaspiro[4.11]hexadecane has several advantages for lab experiments, including its high purity and yield, and its potential for use in cancer and inflammation research. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on 1,4-Dithiaspiro[4.11]hexadecane. One area of focus is the development of 1,4-Dithiaspiro[4.11]hexadecane-based therapies for cancer and inflammation. Additionally, further studies are needed to determine the safety and efficacy of 1,4-Dithiaspiro[4.11]hexadecane in humans. 1,4-Dithiaspiro[4.11]hexadecane may also have potential applications in other areas of research, such as neurodegenerative diseases and cardiovascular disease.
Conclusion
In conclusion, 1,4-Dithiaspiro[4.11]hexadecane has gained attention in scientific research due to its unique structure and potential biological activity. 1,4-Dithiaspiro[4.11]hexadecane has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. 1,4-Dithiaspiro[4.11]hexadecane has potential applications in cancer and inflammation research, and there are several future directions for research on this compound. Further studies are needed to determine the safety and efficacy of 1,4-Dithiaspiro[4.11]hexadecane in humans.
Méthodes De Synthèse
1,4-Dithiaspiro[4.11]hexadecane can be synthesized using a variety of methods, including the reaction of 1,4-bis(chloromethyl)benzene with sodium sulfide in the presence of a phase transfer catalyst, or the reaction of 1,4-dibromobutane with sodium sulfide in the presence of a phase transfer catalyst. These methods yield 1,4-Dithiaspiro[4.11]hexadecane with high purity and yield.
Applications De Recherche Scientifique
1,4-Dithiaspiro[4.11]hexadecane has been studied for its potential biological activity, including its anti-cancer, anti-inflammatory, and anti-oxidant properties. In vitro studies have shown that 1,4-Dithiaspiro[4.11]hexadecane can inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and liver cancer. 1,4-Dithiaspiro[4.11]hexadecane has also been shown to inhibit the production of inflammatory cytokines and reactive oxygen species, which play a role in various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
Propriétés
Numéro CAS |
16775-67-0 |
|---|---|
Nom du produit |
1,4-Dithiaspiro[4.11]hexadecane |
Formule moléculaire |
C14H26S2 |
Poids moléculaire |
258.5 g/mol |
Nom IUPAC |
1,4-dithiaspiro[4.11]hexadecane |
InChI |
InChI=1S/C14H26S2/c1-2-4-6-8-10-14(15-12-13-16-14)11-9-7-5-3-1/h1-13H2 |
Clé InChI |
BSFZPGSAVXOWPF-UHFFFAOYSA-N |
SMILES |
C1CCCCCC2(CCCCC1)SCCS2 |
SMILES canonique |
C1CCCCCC2(CCCCC1)SCCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate](/img/structure/B103570.png)
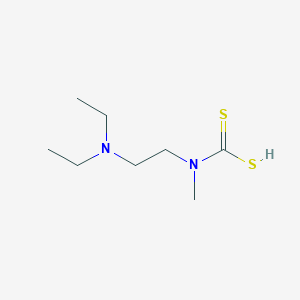
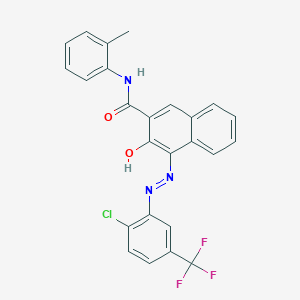
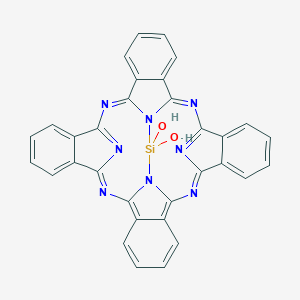
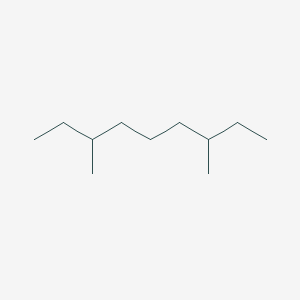
![[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B103576.png)
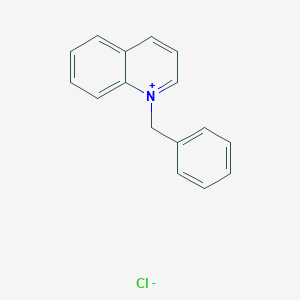
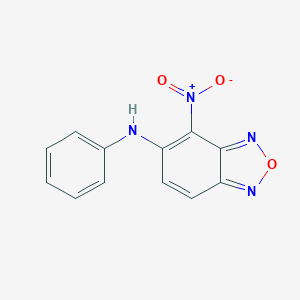
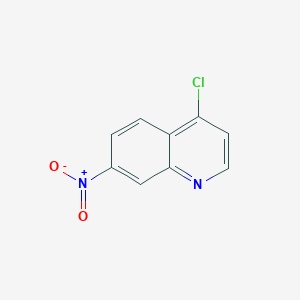
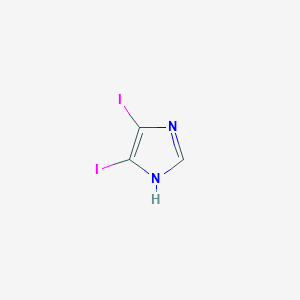
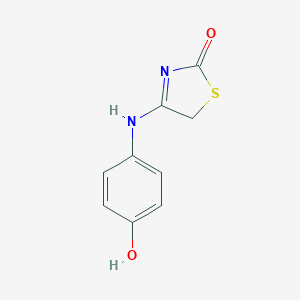
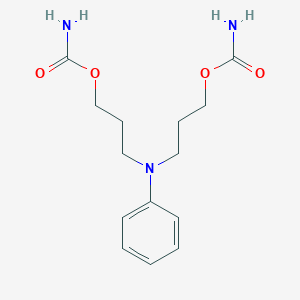
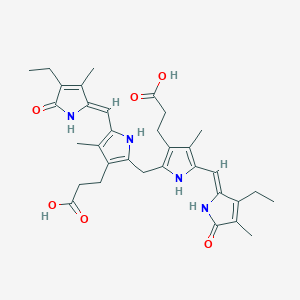
![3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B103594.png)